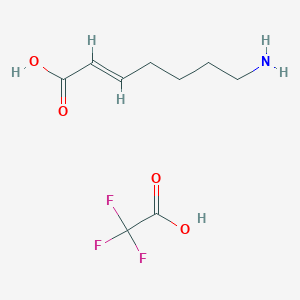
(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoroacetic acid (TFA) is a strong organic monocarboxylic acid. It is a fuming, colorless liquid that is miscible with water, ether, acetone, ethanol, benzene, hexane, and carbon .
Synthesis Analysis
TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .Molecular Structure Analysis
The chemical formula of TFA is CF3CO2H. It is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms .Chemical Reactions Analysis
TFA is a strong acid and attacks many metals. A 30% solution of hydrogen peroxide in TFA is often used to destructively oxidize aromatic rings in preference to the side chains .Physical And Chemical Properties Analysis
TFA has a molar mass of 114.023 g·mol−1. It has a density of 1.489 g/cm3 at 20 °C. Its melting point is −15.4 °C and boiling point is 72.4 °C. It is soluble in water and has a vapor pressure of 0.0117 bar at 20 °C .科学的研究の応用
Applications in Analytical Chemistry
Enhancing LC-MS Sensitivity
Trifluoroacetic acid (TFA) is widely used in liquid chromatography-mass spectrometry (LC-MS) for the analysis of basic compounds due to its ability to improve peak shape and resolution. However, TFA can suppress electrospray ionization (ESI) signals. Studies have proposed methods to mitigate TFA's signal suppression effect, enhancing LC-MS sensitivity for bioanalysis without compromising chromatographic integrity (Shou & Naidong, 2005), (Kuhlmann et al., 1995).
Ion-Pair Chromatography
Research into the use of perfluoroalkyl carboxylic acids, including TFA, as ion-pairing agents in chromatography highlights their role in achieving the complete separation of underivatized protein amino acids. These studies demonstrate the versatility of TFA in analytical methodologies, especially in gradient elution mode for the analysis of polar compounds (Chaimbault et al., 2000).
Chemical Synthesis and Catalysis
Catalyzing Prins Cyclizations
Trifluoroacetic acid has been shown to efficiently catalyze Prins cyclizations of enol ethers, leading to the formation of tetrahydropyrans with significant yields and stereoselectivities. This illustrates TFA's role as a catalyst in synthetic organic chemistry, facilitating the synthesis of complex organic structures (Hart & Bennett, 2003).
Biochemical Analysis and Peptide Research
Protein and Peptide Chromatography
TFA is employed in gel permeation chromatography of proteins and peptides, where it acts as a solvent that provides sharp elution peaks. The elution volume of polypeptides in TFA-based solvents is influenced by both molecular weight and the number of formal charges per molecule, indicating TFA's utility in the separation based on charge and size (Irvine & Shaw, 1986).
Safety and Hazards
特性
IUPAC Name |
(E)-7-aminohept-2-enoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.C2HF3O2/c8-6-4-2-1-3-5-7(9)10;3-2(4,5)1(6)7/h3,5H,1-2,4,6,8H2,(H,9,10);(H,6,7)/b5-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWJCKOOMSTHMP-WGCWOXMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC=CC(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C/C=C/C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-7-Aminohept-2-enoic acid;2,2,2-trifluoroacetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

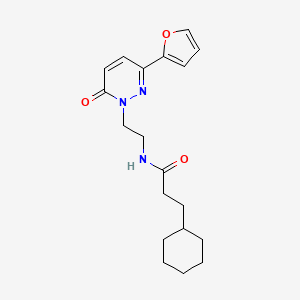
![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
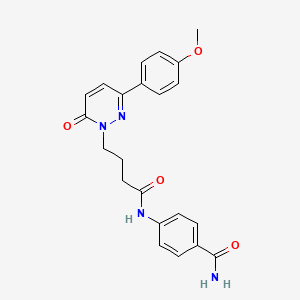
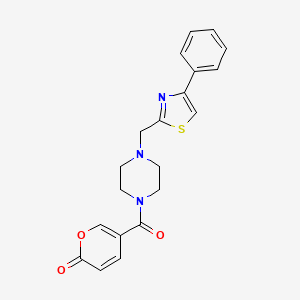
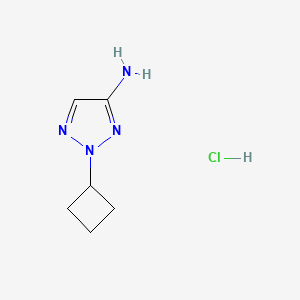
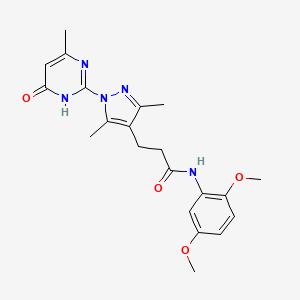
![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2865583.png)
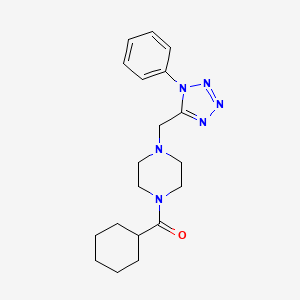
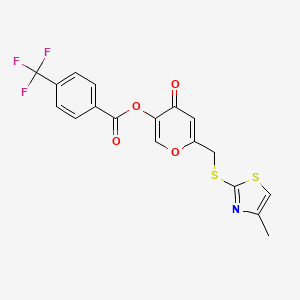
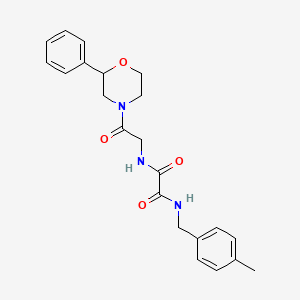

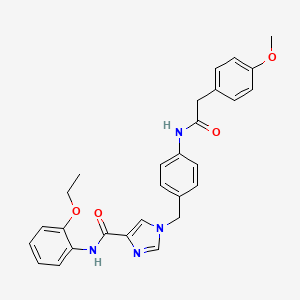
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)